N-(1-Methylhexyl)trifluoroacetamide
Description
Trifluoroacetamide derivatives generally feature a trifluoroacetyl group (-COCF₃) bonded to an amine. These compounds are often used in organic synthesis, pharmaceuticals, or agrochemicals due to their stability and reactivity.
Properties
Molecular Formula |
C9H16F3NO |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-heptan-2-ylacetamide |
InChI |
InChI=1S/C9H16F3NO/c1-3-4-5-6-7(2)13-8(14)9(10,11)12/h7H,3-6H2,1-2H3,(H,13,14) |
InChI Key |
ZMOGSTKHQWMDST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Trifluoroacetamide Derivatives
The evidence includes the following trifluoroacetamide analogs, which differ in substituent groups and applications:
Table 1: Structural and Functional Comparison of Trifluoroacetamide Derivatives
Key Findings:
Reactivity and Functional Groups :
- N-(Iodoethyl)trifluoroacetamide (CAS 67680-56-2) is distinguished by its iodoethyl group, enabling nucleophilic substitution reactions (e.g., cysteine modification in peptides) .
- The pyrazole-containing derivative (CAS 515176-14-4) may leverage its heterocyclic structure for biological activity, though its exact role is unspecified in the evidence .
Applications: None of the listed compounds are explicitly used as pesticides, unlike other benzamide or triazine derivatives in the evidence (e.g., flutolanil or methoprotryne) . Trifluoroacetamides in the evidence are primarily intermediates in organic or pharmaceutical synthesis.
Limitations of the Evidence
- Absence of Target Compound : The provided materials lack data on N-(1-Methylhexyl)trifluoroacetamide , preventing a direct comparison.
- Structural Diversity : The listed analogs vary significantly in substituents (e.g., iodoethyl, pyrazole, orthoester), making generalized conclusions about trifluoroacetamides unreliable.
Recommendations for Further Research
To address the gaps in this analysis, consult additional sources that:
- Detail the synthesis, properties, and applications of This compound .
- Compare its physicochemical parameters (e.g., logP, solubility) with analogs like those above.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
